N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)propanamide
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Overview
Description
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)propanamide is a complex organic compound It features a unique structure that includes an indene moiety, an imidazolidinone ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)propanamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds.
Introduction of the Imidazolidinone Ring: This step involves the formation of the imidazolidinone ring, which can be achieved through cyclization reactions.
Coupling Reactions: The final step involves coupling the indene moiety with the imidazolidinone ring and the propanamide group under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)propanamide: shares structural similarities with other compounds containing indene, imidazolidinone, and propanamide groups.
Uniqueness
- The unique combination of functional groups in this compound may confer specific properties that are not found in other similar compounds, such as enhanced biological activity or improved chemical stability.
Properties
Molecular Formula |
C23H25N3O5 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanamide |
InChI |
InChI=1S/C23H25N3O5/c1-30-19-12-14-8-9-17(16(14)13-20(19)31-2)24-21(27)11-10-18-22(28)26(23(29)25-18)15-6-4-3-5-7-15/h3-7,12-13,17-18H,8-11H2,1-2H3,(H,24,27)(H,25,29) |
InChI Key |
ALCJMPQXJKFHLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CCC3C(=O)N(C(=O)N3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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